molecular formula C10H19N3O3 B180495 (R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate CAS No. 170164-46-2

(R)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate

Cat. No.: B180495
CAS No.: 170164-46-2
M. Wt: 229.28 g/mol
InChI Key: RNNSDOSONODDLH-SSDOTTSWSA-N
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Description

®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Scientific Research Applications

®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-carbamoylpiperidine-1-carboxylate
  • tert-Butyl 3-carbamoylpiperazine-1-carboxamide
  • tert-Butyl 3-carbamoylpiperidine-1-carboxamide

Uniqueness

®-tert-Butyl 3-carbamoylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carbamoyl group.

Properties

IUPAC Name

tert-butyl (3R)-3-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNSDOSONODDLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440019
Record name (R)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170164-46-2
Record name (R)-1-Boc-Piperazine-3-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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